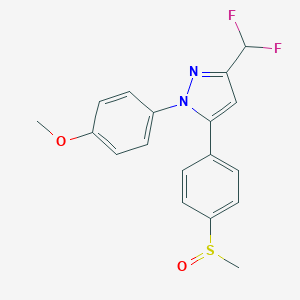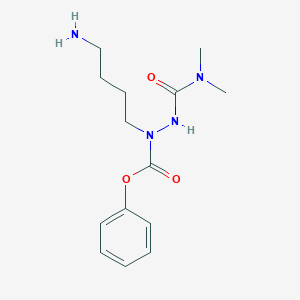
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester, also known as DMAPA-lysine ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have several potential applications in the field of biomedical research.
Mécanisme D'action
The mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the formation of stable complexes with DNA, RNA, and proteins. These complexes can penetrate cell membranes and deliver the desired molecules into the cells. The positively charged amino groups of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester interact with the negatively charged phosphate groups of DNA and RNA, resulting in the formation of stable complexes.
Effets Biochimiques Et Physiologiques
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have minimal toxicity and is biodegradable. It has been shown to have high transfection efficiency in various cell lines. The complexes formed by N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester have been found to be stable and can protect the delivered molecules from degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in lab experiments is its ability to form stable complexes with DNA, RNA, and proteins. It has been found to have high transfection efficiency and minimal toxicity, making it a suitable tool for gene therapy and drug delivery. However, the use of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester is limited by its stability in vivo, and further research is needed to optimize its performance in vivo.
Orientations Futures
The potential applications of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in the field of biomedical research are vast. Further research is needed to optimize its performance in vivo and to explore its potential in targeted drug delivery and gene therapy. The development of new synthesis methods and the optimization of existing methods can lead to the production of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester with higher purity and yield. The use of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in combination with other delivery systems can also lead to the development of new and more effective drug delivery systems.
Méthodes De Synthèse
The synthesis of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the reaction of N(alpha)-Fmoc-L-lysine with N,N-dimethylcarbamoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified by column chromatography. This method has been optimized to yield high purity and high yield of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester.
Applications De Recherche Scientifique
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have potential applications in the field of biomedical research. It has been used as a tool to deliver drugs and other molecules into cells. N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester can form stable complexes with DNA, RNA, and proteins, which can be used for gene therapy and drug delivery. It has also been used as a linker in the synthesis of peptide conjugates, which can be used for targeted drug delivery.
Propriétés
Numéro CAS |
142181-99-5 |
|---|---|
Nom du produit |
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester |
Formule moléculaire |
C14H22N4O3 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
phenyl N-(4-aminobutyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C14H22N4O3/c1-17(2)13(19)16-18(11-7-6-10-15)14(20)21-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11,15H2,1-2H3,(H,16,19) |
Clé InChI |
IWDCXKZHWTWLEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1 |
SMILES canonique |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1 |
Autres numéros CAS |
142181-99-5 |
Synonymes |
N(alpha)-(N,N-dimethylcarbamoyl)alpha-azalysine phenyl ester NNDCALP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



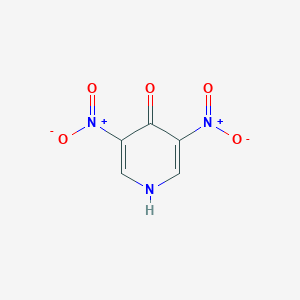
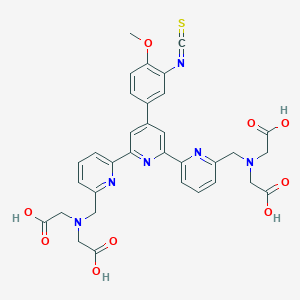
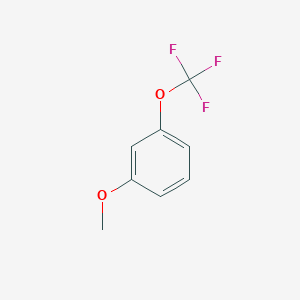
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)
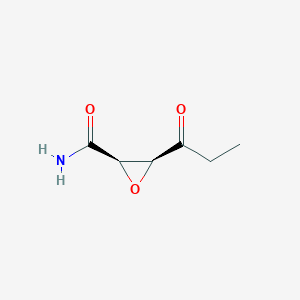
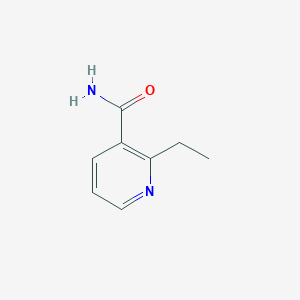
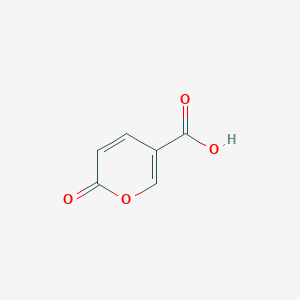
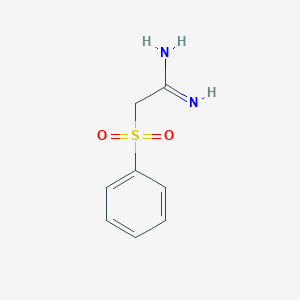
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

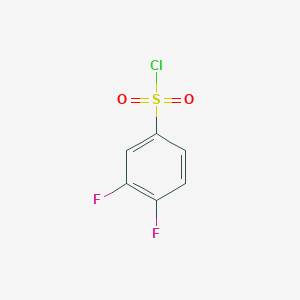
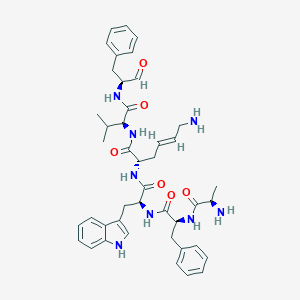
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
